molecular formula C7H12N2O B599179 3,9-Diazabicyclo[4.2.1]nonan-4-one CAS No. 1210963-09-9

3,9-Diazabicyclo[4.2.1]nonan-4-one

Cat. No.: B599179
CAS No.: 1210963-09-9
M. Wt: 140.186
InChI Key: OJDDWFBNQVXOPZ-UHFFFAOYSA-N
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Description

3,9-Diazabicyclo[4.2.1]nonan-4-one is a bicyclic compound with a unique structure characterized by two nitrogen atoms and a ketone group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,9-Diazabicyclo[4.2.1]nonan-4-one typically involves a [3+2] cycloaddition reaction. This method includes the reaction of an aldehyde, an amine, and an activated alkene to form a bicyclic scaffold. The process is followed by reduction and lactamization to yield the final product .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 3,9-Diazabicyclo[4.2.1]nonan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical processes .

Scientific Research Applications

3,9-Diazabicyclo[4.2.1]nonan-4-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,9-Diazabicyclo[4.2.1]nonan-4-one involves its interaction with specific molecular targets. The nitrogen atoms in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This interaction can modulate the activity of enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific arrangement of nitrogen atoms and a ketone group within a bicyclic framework. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

3,9-diazabicyclo[4.2.1]nonan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-7-3-5-1-2-6(9-5)4-8-7/h5-6,9H,1-4H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDDWFBNQVXOPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC(=O)CC1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672592
Record name 3,9-Diazabicyclo[4.2.1]nonan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210963-09-9
Record name 3,9-Diazabicyclo[4.2.1]nonan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of studying the Hofmann Elimination reaction of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one Methiodide?

A1: The Hofmann Elimination is a classical reaction in organic chemistry used to synthesize alkenes from amines. Studying this reaction with 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one Methiodide provides insight into:

  • The influence of the bicyclic system on the reaction pathway: The presence of the bicyclic structure can influence the regioselectivity and stereoselectivity of the elimination reaction. []
  • The nature of the resulting alkene product: The structure of the alkene formed can be informative about the reaction mechanism and potential rearrangements occurring during the process. []

Q2: What were the key findings of the research on the Hofmann Elimination of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one Methiodide?

A2: While the abstract doesn't detail specific results, the study likely focused on:

  • Proposing a mechanism for the observed product formation: This would involve analyzing potential reaction pathways, considering the bicyclic structure's influence and explaining the observed regio- and stereochemistry of the product. []

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